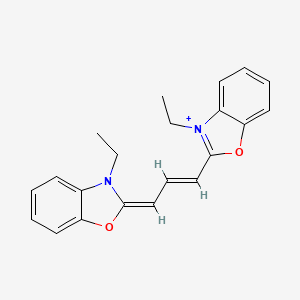
3,3'-Diethyloxacarbocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C3-oxacyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of 1,3-benzoxazoles, a cyanine dye and a benzoxazolium ion.
Applications De Recherche Scientifique
Inhibition of Mitochondrial Activity
3,3'-Diethyloxacarbocyanine (DiOC2(3)) has been identified as an inhibitor of mitochondrial NADH oxidase activity. This was observed in a study that determined DiOC2(3), along with other structurally related oxacarbocyanine dyes, could inhibit bovine heart mitochondrial NADH oxidase activity and Paracoccus denitrificans NADH oxidase activity. The inhibitory site of these dyes was localized to the respiratory chain segment between NADH and ubiquinone (Anderson, Wood, & Anderson, 1993).
Photochemical Properties in DNA Complexes
Photoisomerization, thermal back isomerization, and the spectral and kinetic properties of the triplet state of DiOC2(3) were studied in solutions and complexes with DNA. It was found that the formation of complexes with DNA impedes photoisomerization and increases the quantum yield of the triplet state of the dye (Pronkin & Tatikolov, 2015).
Influence on Polymer Nanocomposites
The excited-state twisting motion of DiOC2(3) in polymer nanocomposites was found to depend strongly on the elastic modulus of the medium. This study provided insights into molecular rotor dynamics in rigid media, suggesting that these dynamics are quantitatively describable by the elastic modulus of polymer (Jee, Kwon, & Lee, 2009).
Fluorescence Resonance Energy Transfer
DiOC2(3) was integrated with coumarin in solid-state two-dimensional nanospace, showcasing a variety of fluorescence properties and arrangements of fluorophores. This integration allowed fluorescence resonance energy transfer (FRET) from the excited coumarin moiety to DiOC2(3) (Fujii et al., 2011).
Photophysical Properties on Surfaces
The photophysical properties of DiOC2(3) were investigated when adsorbed on microcrystalline cellulose. This study provided valuable insights into the aggregation behavior and emission characteristics of DiOC2(3) under different conditions (Oliveira et al., 1996).
Propriétés
Numéro CAS |
37069-75-3 |
|---|---|
Nom du produit |
3,3'-Diethyloxacarbocyanine |
Formule moléculaire |
C21H21N2O2+ |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C21H21N2O2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
Clé InChI |
VZUFSMBGWBLOCB-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC |
Numéros CAS associés |
905-96-4 (iodide) |
Synonymes |
3,3'-diethyloxacarbocyanine 3,3'-diethyloxacarbocyanine iodide DiOC2 DiOC2(3) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)
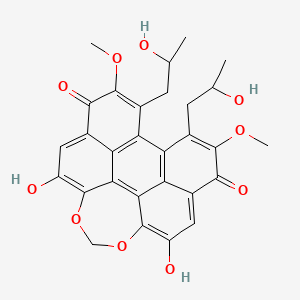

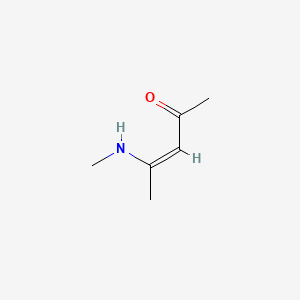

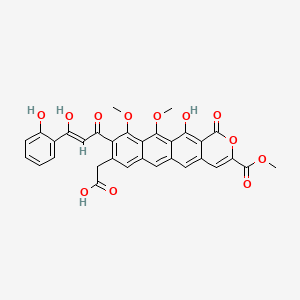
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
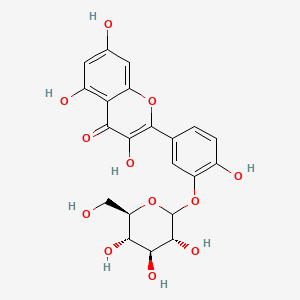
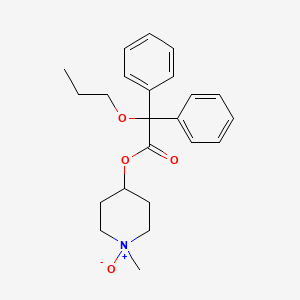
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)


